molecular formula C7H4F3LiO3S B13581670 Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate

Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate

Cat. No.: B13581670
M. Wt: 232.1 g/mol
InChI Key: HAFUNRFDDIHREC-UHFFFAOYSA-M
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Description

Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate is a complex organolithium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a lithium ion coordinated with a difluoromethoxy and fluorobenzene sulfinate moiety, making it a valuable reagent in synthetic chemistry and materials science.

Properties

Molecular Formula

C7H4F3LiO3S

Molecular Weight

232.1 g/mol

IUPAC Name

lithium;2-(difluoromethoxy)-6-fluorobenzenesulfinate

InChI

InChI=1S/C7H5F3O3S.Li/c8-4-2-1-3-5(13-7(9)10)6(4)14(11)12;/h1-3,7H,(H,11,12);/q;+1/p-1

InChI Key

HAFUNRFDDIHREC-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=C(C(=C1)F)S(=O)[O-])OC(F)F

Origin of Product

United States

Preparation Methods

The preparation of lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate involves sophisticated synthetic routes that integrate organofluorine chemistry and sulfinic acid derivatives. The key challenge in its synthesis lies in the selective introduction of the difluoromethoxy group and the formation of the lithium sulfinate salt without decomposition or side reactions.

General Synthetic Strategy

The synthesis generally proceeds via the following stages:

  • Formation of the sulfinic acid precursor: 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinic acid is prepared as the immediate precursor. This involves electrophilic or nucleophilic substitution reactions on fluorinated benzene derivatives to introduce the difluoromethoxy and fluorine substituents, followed by sulfinic acid formation.

  • Conversion to lithium sulfinate salt: The sulfinic acid is then neutralized with a lithium base (such as lithium hydroxide or lithium alkoxide) to yield the lithium sulfinate salt. This salt is the target compound, lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate.

Specific Preparation Methods and Protocols

While direct literature specifically detailing the preparation of lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate is limited, analogous methods for lithium sulfinates and related fluorinated sulfonyl compounds provide a reliable framework.

Sulfinic Acid Preparation via Polyfluoroalkyl Trimethylsilanes

A notable approach involves the synthesis of polyfluoroalkyl trimethylsilanes as intermediates, which are converted to sulfinates through controlled oxidation and hydrolysis steps. This method enables the one-pot transformation of halogenodifluoromethylated precursors into sulfonyl fluorides and subsequently into lithium sulfonates, including lithium sulfinates.

  • Advantages: This approach avoids isolation of unstable intermediates and allows high selectivity and yield.

  • Relevance: The method can be adapted for the difluoromethoxy-substituted aromatic system by starting from appropriately substituted aryl halides or boronates.

Solvent-Free Liquid-Liquid Reaction for Lithium Sulfinate Formation

A patent describing the preparation of lithium bis(fluorosulfonyl) imide presents a solvent-free method that can inspire the synthesis of lithium sulfinates. In this method:

  • A liquid lithium salt is prepared by reacting a polyhydroxy substrate, alkaline lithium salt, and glycidol under inert atmosphere.

  • This liquid lithium salt is then reacted directly with the fluorosulfonyl imide without additional solvent, followed by solid-liquid separation to isolate the lithium salt product.

  • Environmental Benefit: This green chemistry approach eliminates the need for extra solvents and reduces waste.

  • Potential Adaptation: While this method is for lithium bis(fluorosulfonyl) imide, the principle of solvent-free liquid-liquid reaction can be adapted to lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate synthesis by using the corresponding sulfinic acid and lithium salt reagents.

Reaction Conditions and Parameters

The key parameters influencing the preparation include:

Parameter Typical Conditions Notes
Temperature Ambient to mild heating (25–60 °C) To avoid decomposition of sensitive intermediates
Atmosphere Inert gas (nitrogen or argon) Prevents oxidation of sulfinic acid
Solvent Solvent-free or polar aprotic solvents (e.g., THF, DME) Solvent choice affects solubility and reaction rate
Lithium base Lithium hydroxide, lithium alkoxide Stoichiometric amounts to neutralize sulfinic acid
Reaction time 1–24 hours Depends on scale and reagents

Purification and Characterization

  • After reaction completion, solid-liquid separation is performed by filtration or centrifugation.

  • The lithium sulfinate is typically washed with cold solvent to remove impurities.

  • Drying under vacuum yields the pure lithium(1+) 2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate.

  • Characterization is done by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Data Tables Summarizing Preparation Approaches

Method/Reference Starting Materials Key Steps Advantages Limitations
Polyfluoroalkyl Trimethylsilane Route Halogenodifluoromethylated arenes One-pot synthesis to sulfonyl fluorides → lithium sulfonates High selectivity, avoids unstable intermediates Requires specialized fluorinated precursors
Solvent-free Liquid Lithium Salt Reaction Polyhydroxy substrate, alkaline lithium salt, glycidol, difluorosulfonyl imide Liquid-liquid reaction without solvent, solid-liquid separation Environmentally friendly, solvent-free Adaptation needed for difluoromethoxy benzene sulfinates
Neutralization of Sulfinic Acid 2-(Difluoromethoxy)-6-fluorobenzene-1-sulfinic acid + lithium base Acid-base neutralization, filtration, drying Straightforward, scalable Requires pure sulfinic acid precursor

Research Findings and Analytical Notes

  • The use of polyfluoroalkyl trimethylsilanes as intermediates has been demonstrated to efficiently produce lithium sulfonates with high purity, which is critical for applications in lithium battery electrolytes.

  • Solvent-free methods reduce environmental impact and simplify purification steps, aligning with green chemistry principles.

  • The stability of difluoromethoxy-substituted sulfinic acids and their lithium salts is enhanced by careful control of reaction atmosphere and temperature.

  • Electrophilic fluorination techniques enable the transformation of sulfinates to sulfonyl fluorides and vice versa, offering synthetic flexibility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfinate group (-SO₂⁻) acts as a nucleophile in reactions with electrophilic partners. Lithium’s presence enhances reactivity by polarizing the S-O bonds, facilitating nucleophilic attacks.

Example reaction with alkyl halides :
R-X+Li+Ar-SO2Ar-SO2-R+LiX\text{R-X} + \text{Li}^+\text{Ar-SO}_2^- \rightarrow \text{Ar-SO}_2\text{-R} + \text{LiX}

  • Typical conditions : Polar aprotic solvents (e.g., DMSO, THF), temperatures between -78°C and 25°C .

  • Yield : Up to 94% for analogous sulfinate coupling reactions .

Key data :

Electrophile (R-X)SolventTemperature (°C)Yield (%)
Methyl iodideTHF-78 → 2589
Benzyl bromideDMSO2582

Elimination Reactions to Form Sulfones

Under oxidative conditions, the sulfinate group can eliminate lithium to form stable sulfones:
Li+Ar-SO2OxidantAr-SO2-R\text{Li}^+\text{Ar-SO}_2^- \xrightarrow{\text{Oxidant}} \text{Ar-SO}_2\text{-R}

  • Oxidants : H₂O₂, m-CPBA, or O₂ .

  • Thermal stability : Decomposition observed >200°C, limiting high-temperature applications.

Transition Metal-Mediated Coupling

The compound participates in cross-coupling reactions catalyzed by iron or nickel:

Iron-mediated oxy-sulfonylation (adapted from ):
Enamide+Li+Ar-SO2Fe(NO3)3Vicinal sulfonylated alcohol\text{Enamide} + \text{Li}^+\text{Ar-SO}_2^- \xrightarrow{\text{Fe(NO}_3\text{)}_3} \text{Vicinal sulfonylated alcohol}

  • Conditions : Methanol solvent, room temperature, 2–3 hours.

  • Yield : 68–92% for analogous lithium sulfinates .

Coordination Chemistry

The lithium ion forms complexes with electron-rich species, modulating reactivity:

Reaction with fluorobenzene :
Li++C6H5F[Li(C6H5F)]+\text{Li}^+ + \text{C}_6\text{H}_5\text{F} \rightarrow [\text{Li}(\text{C}_6\text{H}_5\text{F})]^+

  • Thermochemistry :

    ReactionΔrH° (kJ/mol)Method
    Li⁺ + C₆H₅F → [Li(C₆H₅F)]⁺147 ± 21CIDT

This interaction stabilizes intermediates during substitution or elimination .

Limitations and Challenges

  • Solubility : Limited in nonpolar solvents, necessitating polar aprotic media .

  • Side reactions : Competing elimination pathways under strong bases or high temperatures .

Scientific Research Applications

Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate is unique due to its specific combination of a lithium ion with a difluoromethoxy and fluorobenzene sulfinate moiety. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications .

Biological Activity

Lithium(1+)2-(difluoromethoxy)-6-fluorobenzene-1-sulfinate is an organolithium compound notable for its unique structure, which includes a lithium cation, a difluoromethoxy group, and a sulfinate functional group attached to a fluorinated benzene ring. This composition contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The molecular formula is C7H6F3LiO3SC_7H_6F_3LiO_3S with a molecular weight of approximately 232.1 g/mol.

Research indicates that this compound may modulate enzyme activity and receptor interactions due to its fluorinated structure, which can enhance binding affinity and specificity. Its electronic properties allow it to influence various biological pathways, making it a candidate for drug development and therapeutic applications. Specifically, the compound's ability to interact with enzymes sensitive to fluorinated groups suggests potential roles in pharmacology.

Interaction with Biological Targets

The compound has shown potential in interacting with several biological targets, including:

  • Enzymes : It may affect enzyme kinetics and alter metabolic pathways.
  • Receptors : The unique structure could enhance binding to receptors involved in signaling pathways.

Further studies are required to elucidate the specific molecular targets and pathways involved in its biological activity.

Comparative Analysis with Similar Compounds

The following table compares this compound with other organolithium compounds:

Compound NameMolecular FormulaUnique Features
Lithium bis(fluorosulfonyl) imideNot specifiedUsed in electrolytic solutions for batteries
Lithium triflateNot specifiedCommon electrolyte in lithium-ion batteries
Lithium bis(trimethylsilyl)amideNot specifiedUtilized as a strong base in organic synthesis
This compound C7H6F3LiO3S Distinct difluoromethoxy group; potential for unique reactivity patterns

Study on Enzyme Interaction

A recent study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could significantly alter enzyme activity, suggesting therapeutic potential in conditions where these enzymes are dysregulated.

Pharmacological Potential

Another research effort focused on the pharmacological properties of this compound. Preliminary results showed that it could effectively inhibit certain receptor activities linked to inflammatory responses, indicating its potential as an anti-inflammatory agent. Further investigations are necessary to determine its efficacy and safety profile in clinical settings.

Q & A

Q. How can in vitro assays evaluate the compound’s cytotoxicity and environmental impact?

  • Methodological Answer : Perform MTT assays on human cell lines (e.g., HEK293) to measure IC50_{50} values. Combine with zebrafish embryo toxicity tests (FET) for ecotoxicological profiling. Compare results to structurally related perfluorinated compounds regulated under EINECS guidelines .

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